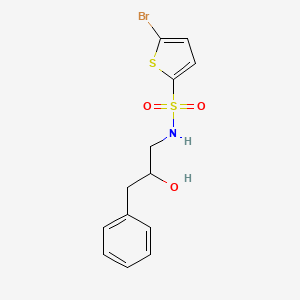
5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide”, there are general methods for synthesizing similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported as a method for synthesizing related compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A study by Noreen et al. (2017) describes the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds demonstrated significant urease inhibition activity, with one compound showing higher activity than the standard thiourea. Moreover, these derivatives exhibited hemolytic activity against triton X-100 and were investigated for their antibacterial activities, highlighting their potential as urease inhibitors and antibacterial agents (Noreen et al., 2017).
Interactions with Micellar Media
Saeed et al. (2017) explored the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, by the micellar solution of anionic surfactant Sodium dodecyl sulphate (SDS). The study revealed the spontaneous nature of solubilization, driven by enthalpy and entropy, suggesting the influence of compound structure on solubilization efficiency (Saeed et al., 2017).
Cerebrovasodilatation and Anticonvulsant Activities
Research on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides indicated anticonvulsant activities, with sulfones displaying the highest activity. One specific analogue showed potent anticonvulsant properties and selectively increased cerebral blood flow, suggesting potential for cerebrovasodilatation and anticonvulsant applications (Barnish et al., 1981).
Transition Metal Complexes and Biological Evaluation
A study on sulfonamide-derived ligands and their transition metal complexes provided insights into the bonding, structure, and potential antibacterial, antifungal, and cytotoxic activities of these compounds. The results indicated moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011).
Inhibition and Binding Studies
Ivanova et al. (2017) investigated 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides as carbonic anhydrase inhibitors, revealing selective and potent inhibition against certain human carbonic anhydrase isoforms. The study provided a crystal structure of the adduct with human carbonic anhydrase II, offering insights into the inhibitory mechanism of these sulfonamides (Ivanova et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c14-12-6-7-13(19-12)20(17,18)15-9-11(16)8-10-4-2-1-3-5-10/h1-7,11,15-16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLSNUDNGIFAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

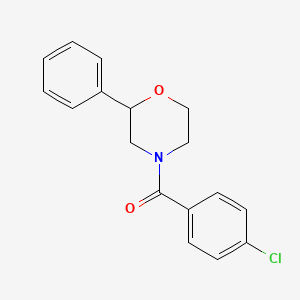
![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2816157.png)

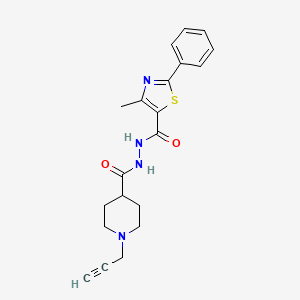
![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)
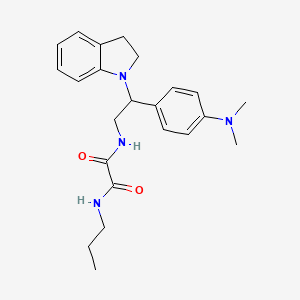
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)
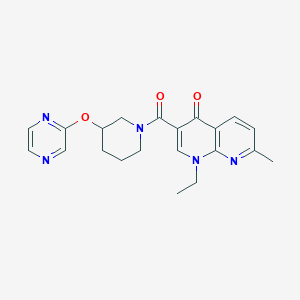
![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)
![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)
![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)